molecular formula C₁₄H₂₀N₂O₂S B1141269 4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine CAS No. 870812-94-5

4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine

Cat. No.: B1141269
CAS No.: 870812-94-5
M. Wt: 280.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine is a chemical compound with the molecular formula C14H20N2O2S It is characterized by the presence of a morpholine ring, an amino group, and a phenylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine can be achieved through several synthetic routes. One common method involves the reaction of N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine with appropriate reagents under controlled conditions . The reaction typically requires specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and compounds with phenylthio substituents. Examples include:

  • 4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]piperidine
  • 4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]pyrrolidine

Uniqueness

4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3R)-3-amino-1-morpholin-4-yl-4-phenylsulfanylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c15-12(11-19-13-4-2-1-3-5-13)10-14(17)16-6-8-18-9-7-16/h1-5,12H,6-11,15H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCXARDDTSJXTN-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC(CSC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)C[C@H](CSC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731218
Record name (3R)-3-Amino-1-(morpholin-4-yl)-4-(phenylsulfanyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870812-94-5
Record name (3R)-3-Amino-1-(morpholin-4-yl)-4-(phenylsulfanyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.